4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene
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Overview
Description
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene is a chemical compound with the molecular formula C11H8F6O2 and a molecular weight of 286.17 g/mol . This compound is characterized by the presence of trifluoromethoxy and trifluoroethoxy groups attached to a styrene backbone, making it a unique fluorinated aromatic compound.
Preparation Methods
The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene typically involves the etherification of trifluoromethoxytrifluoroethylene with 2-chloro-4-aminophenol . The reaction conditions generally include room temperature and stirring for 2-3 hours . Industrial production methods may involve high-pressure hydrolysis and reduction reactions to achieve higher yields and purity.
Chemical Reactions Analysis
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethoxy or trifluoroethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorinated groups on biological systems.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, especially those targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding. The compound’s unique structure allows it to modulate the activity of specific proteins and enzymes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene can be compared with similar compounds such as:
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: This compound is used as an intermediate for pesticides and has similar fluorinated groups.
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile: This compound is used in the synthesis of advanced materials and has similar chemical properties.
The uniqueness of this compound lies in its styrene backbone, which provides additional reactivity and versatility in chemical synthesis compared to its analogs.
Properties
Molecular Formula |
C11H8F6O2 |
---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
1-ethenyl-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene |
InChI |
InChI=1S/C11H8F6O2/c1-2-7-3-5-8(6-4-7)18-10(13,14)9(12)19-11(15,16)17/h2-6,9H,1H2 |
InChI Key |
FEKAVJHILKCGSV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC(C(OC(F)(F)F)F)(F)F |
Origin of Product |
United States |
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